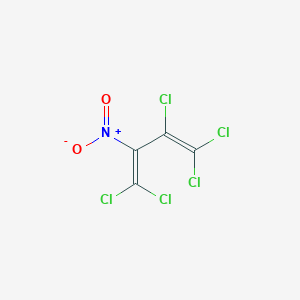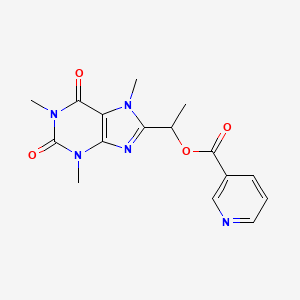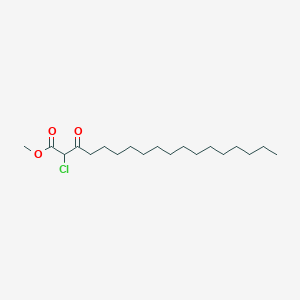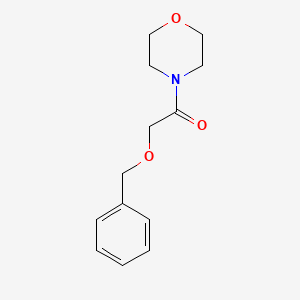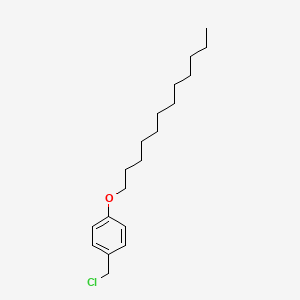
1-(Chloromethyl)-4-(dodecyloxy)benzene
概述
描述
1-(Chloromethyl)-4-(dodecyloxy)benzene is an organic compound with the molecular formula C19H31ClO. It is a benzyl chloride derivative where the benzyl group is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-(dodecyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-dodecyloxybenzyl alcohol with thionyl chloride in dichloromethane. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 4-dodecyloxybenzyl chloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.
Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.
科学研究应用
1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
相似化合物的比较
Similar Compounds
Benzyl Chloride: A simpler analogue without the dodecyloxy group.
4-Methoxybenzyl Chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Ethoxybenzyl Chloride: Contains an ethoxy group in place of the dodecyloxy group.
Uniqueness
1-(Chloromethyl)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications in material science and organic synthesis .
属性
分子式 |
C19H31ClO |
|---|---|
分子量 |
310.9 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-dodecoxybenzene |
InChI |
InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |
InChI 键 |
RALHILXHPCKMOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
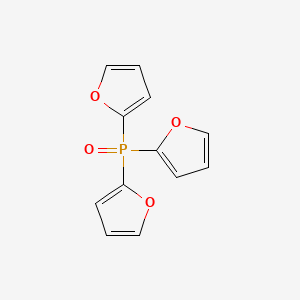
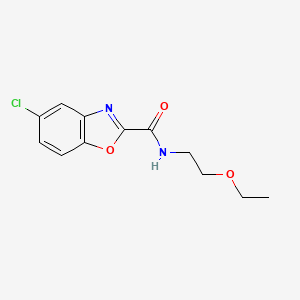
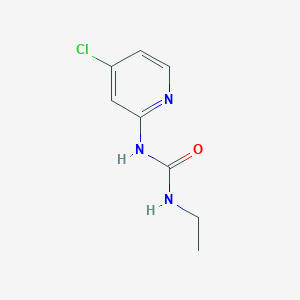
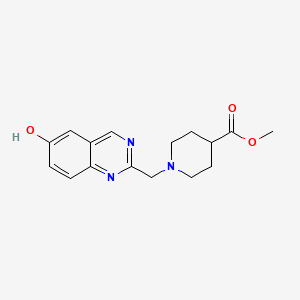

![4-Amino-3-bromothieno[3,2-c]pyridine-7-carbaldehyde](/img/structure/B8639358.png)
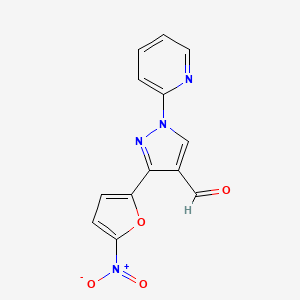

![3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)

